molecular formula C22H30N2O5 B10881936 4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

Cat. No.: B10881936
M. Wt: 402.5 g/mol
InChI Key: FWMVLZGMEBLKIM-UHFFFAOYSA-N
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Description

4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol is a complex organic compound featuring a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a phenol ring with additional methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol typically involves a multi-step process:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 3,4-dimethoxybenzyl chloride under basic conditions, typically using a base like sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane or toluene.

  • Coupling with Phenol Derivative: : The next step involves coupling the piperazine intermediate with a phenol derivative. This can be done using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Methoxylation: : The final step involves the introduction of methoxy groups to the phenol ring. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic rings or the piperazine moiety, potentially leading to the formation of reduced or hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of catalysts or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrogenated derivatives. Substitution reactions can lead to a variety of substituted phenols or piperazines.

Scientific Research Applications

Chemistry

In chemistry, 4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential interactions with enzymes, receptors, and other biological macromolecules. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Its interactions with biological targets could lead to the discovery of new treatments for diseases such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties may make it suitable for various applications, including as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors, altering signal transduction pathways.

    Ion Channels: The compound could modulate ion channel activity, affecting cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol shares structural similarities with other piperazine derivatives, such as:
    • 1-(3,4-Dimethoxybenzyl)piperazine
    • 4-(3,4-Dimethoxyphenyl)piperazine
    • 2,6-Dimethoxyphenol derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with a dimethoxybenzyl group and a dimethoxyphenol moiety provides a unique scaffold for drug development and chemical research.

Properties

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

4-[[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H30N2O5/c1-26-18-6-5-16(11-19(18)27-2)14-23-7-9-24(10-8-23)15-17-12-20(28-3)22(25)21(13-17)29-4/h5-6,11-13,25H,7-10,14-15H2,1-4H3

InChI Key

FWMVLZGMEBLKIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC)OC

Origin of Product

United States

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